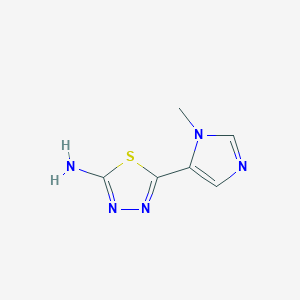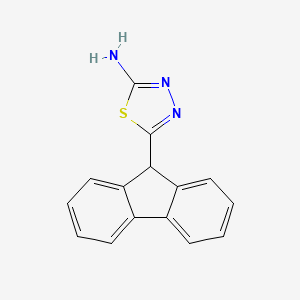
4-Bromo-2,6-difluoro-alpha-(trifluoromethyl)benzyl Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,6-difluoro-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound with the molecular formula C8H5BrF5O. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol structure. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-difluoro-alpha-(trifluoromethyl)benzyl Alcohol can be achieved through several methods. One common approach involves the reduction of 4-Bromo-2,6-difluoro-alpha-(trifluoromethyl)benzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,6-difluoro-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in the presence of copper catalysts.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,6-difluoro-alpha-(trifluoromethyl)benzyl Alcohol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-2,6-difluoro-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2,6-difluorobenzyl Alcohol
- 4-Bromo-2,6-difluorobenzotrifluoride
- 4-Bromo-2,6-difluorobenzaldehyde
Uniqueness
4-Bromo-2,6-difluoro-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C8H4BrF5O |
|---|---|
Molekulargewicht |
291.01 g/mol |
IUPAC-Name |
1-(4-bromo-2,6-difluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H4BrF5O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2,7,15H |
InChI-Schlüssel |
FPOGFAWSEYTIGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)C(C(F)(F)F)O)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


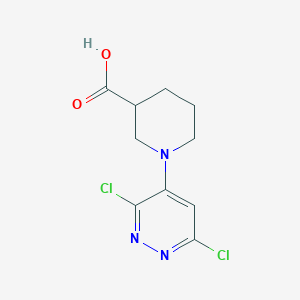
![(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide](/img/structure/B13704672.png)

![[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol](/img/structure/B13704677.png)
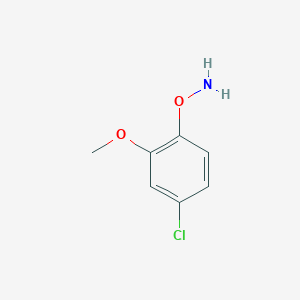

![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl](/img/structure/B13704690.png)
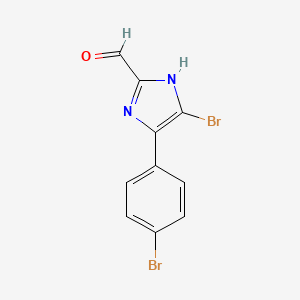
![5-Chloro-6-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]indazole-4-methanol](/img/structure/B13704694.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane](/img/structure/B13704698.png)
